1,3-Bis(3-chlorophenyl)urea
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Overview
Description
1,3-bis(3-chlorophenyl)urea is a member of ureas.
Scientific Research Applications
Anti-Cancer Applications
Symmetrical N,N'-diarylureas, including 1,3-bis(3-chlorophenyl)urea derivatives, have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, showing potential as anti-cancer agents. These compounds inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex, suggesting a promising pathway for developing non-toxic, target-specific anti-cancer therapies (Denoyelle et al., 2012).
Nonlinear Optical Properties
Bis-chalcone derivatives, including those related to 1,3-bis(3-chlorophenyl)urea, have been synthesized and demonstrated significant nonlinear optical properties. Their second harmonic generation (SHG) conversion efficiencies and hyperpolarizabilities are notably higher than urea, highlighting their potential in photonic and optoelectronic applications (Shettigar et al., 2006).
Synthesis Techniques
A new technology for the synthesis of N,N′-bis(4-chlorophenyl)urea has been developed, showcasing a high-yield process that may facilitate easier production for further research and application. This method emphasizes the compound's accessible synthesis route, broadening its research and application scope (Zhu Hui, 2007).
Molecular Interactions and Structural Studies
The interaction of 1,3-bis(4-nitrophenyl)urea with various anions has been studied, revealing insights into hydrogen bonding mechanisms that could be relevant for understanding similar interactions in derivatives of 1,3-bis(3-chlorophenyl)urea. These findings contribute to the broader knowledge of supramolecular chemistry and the development of advanced materials (Boiocchi et al., 2004).
Supramolecular Structures
Research on 1,3-bis(m-cyanophenyl)urea, which shares structural similarities with 1,3-bis(3-chlorophenyl)urea, focuses on its role in forming diverse supramolecular structures. These structures have potential applications in gel formation, drug delivery systems, and the creation of novel materials (Capacci-Daniel et al., 2015).
properties
CAS RN |
13208-31-6 |
---|---|
Product Name |
1,3-Bis(3-chlorophenyl)urea |
Molecular Formula |
C13H10Cl2N2O |
Molecular Weight |
281.13 g/mol |
IUPAC Name |
1,3-bis(3-chlorophenyl)urea |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18) |
InChI Key |
HMOUVTOOMLBCPQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=CC=C2)Cl |
Other CAS RN |
13208-31-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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